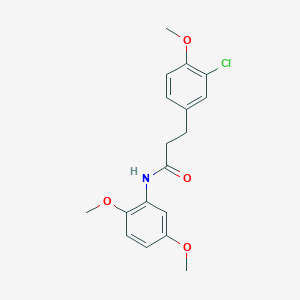
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an epoxide ring and a nitrophenyl group, making it a versatile intermediate in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of ethyl 2-bromo-3-(2-nitrophenyl)propanoate with a base, such as sodium hydroxide, to form the epoxide ring. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can open the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-nitrophenyl)-2-oxiranecarboxylate involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The nitrophenyl group can undergo reduction to form amino derivatives, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)-2-oxiranecarboxylate: Similar structure but with the nitro group at the para position.
Methyl 3-(2-nitrophenyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-aminophenyl)-2-oxiranecarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This compound’s versatility in forming various derivatives makes it a valuable tool in organic synthesis and research.
Properties
CAS No. |
109844-63-5 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 3-(2-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-9(17-10)7-5-3-4-6-8(7)12(14)15/h3-6,9-10H,2H2,1H3 |
InChI Key |
QLEAKRPFCAMLIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)

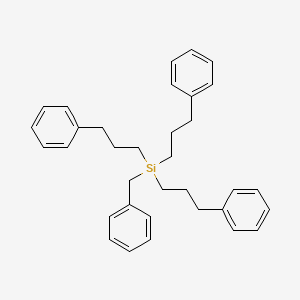
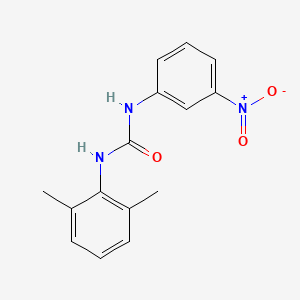
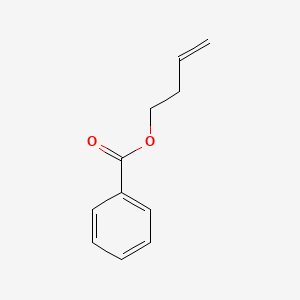

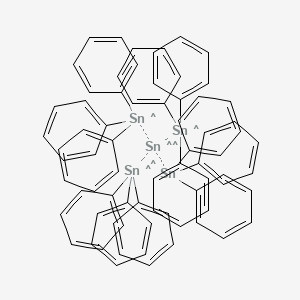
![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)

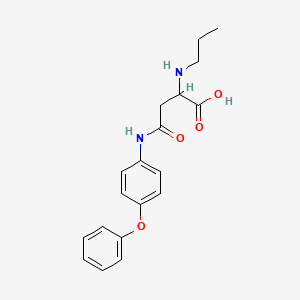

![Bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B11950051.png)

